5-MeO-MiPT

概要

説明

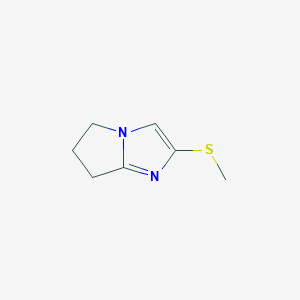

5-methoxy MiPT is a psychedelic tryptamine related to N-methyl-N-isopropyltryptamine. It potently inhibits the re-uptake of the monoamines serotonin and norepinephrine (IC50s = 6.4 and 2.6 μM, respectively), but does not affect dopamine re-uptake. 5-methoxy MiPT has no effect on the release of monoamines from rat brain synaptosomes. This product is intended for forensic and research applications.

科学的研究の応用

神経科学研究

5-MeO-MiPTは、その精神活性作用のために神経科学研究で使用されています . 科学者は特に、気分、知覚、意識への影響を研究することに関心を持っています .

薬理学研究

薬理学では、this compoundは、さまざまな生理学的パラメータへの影響について研究されています . 例えば、それは用量依存的に運動感覚およびPPI(前駆パルス抑制)反応を阻害することが判明しています .

毒性学研究

This compoundは、毒性学研究所で参照サンプルとして使用されています . これは、新しい精神活性物質の影響を研究するのに特に役立ちます .

心理学研究

この化合物の精神活性作用は、意識の変更状態を研究するための潜在的な候補としています . これは、精神的健康障害におけるその潜在的な治療的用途を探求するのに役立ちます .

心肺機能研究

高用量のthis compoundは、心肺機能パラメータの変化を引き起こすことが判明しています . これは、心肺機能研究のための貴重な化合物になります .

ADMETプロファイル研究

<p作用機序

Target of Action

5-MeO-MiPT, also known as 5-Methoxy-N-methyl,N-isopropyl tryptamine, primarily targets the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and the sleep-wake cycle .

Mode of Action

This compound acts as a full agonist of the 5-HT2A receptor, with an activation efficacy of up to 80% . It also binds strongly to the 5-HT1A receptors . The compound’s interaction with these receptors is thought to result primarily from 5-HT2A receptor agonism, although additional mechanisms of action such as inhibition of monoamine oxidase (MAO) may be involved .

Pharmacokinetics

In silico prediction shows that the this compound toxicokinetic profile shares similarities with 5-meo-dipt and dmt . This suggests that the compound might have similar absorption, distribution, metabolism, and excretion (ADME) properties to these substances .

Result of Action

This compound dose-dependently inhibits sensorimotor and PPI responses and, at high doses, induces impairment of the stimulated motor activity and cardiorespiratory changes in mice . These effects can be very strong at high doses, increasing normal heart rate considerably .

Action Environment

It is known that the compound’s effects can be influenced by factors such as dosage, individual physiology, and the presence of other substances

Safety and Hazards

生化学分析

Biochemical Properties

5-MeO-MiPT is a tryptamine derivative and shares many similarities with other tryptamines . It primarily acts as an agonist for the 5-HT2A receptor, although it also shows fairly strong binding affinity to the SERT and NET, thereby acting as a moderately potent serotonin-norepinephrine reuptake inhibitor .

Cellular Effects

This compound has been reported to have various effects on cells. It is thought to exert its effects primarily through agonism of the 5-HT2A receptor . This interaction can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism that produces the hallucinogenic and entheogenic effects of this compound is thought to result primarily from 5-HT2A receptor agonism . Additional mechanisms of action such as inhibition of MAO may also be involved .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. For instance, it has been observed that this compound dose-dependently inhibits sensorimotor and PPI responses, and at high doses, induces impairment of the stimulated motor activity and cardiorespiratory changes in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been shown that this compound dose-dependently inhibits sensorimotor and PPI responses in mice . At high doses, it can induce impairment of the stimulated motor activity and cardiorespiratory changes .

Metabolic Pathways

The metabolic pathways of this compound involve several enzymes and cofactors. A focused exploration into amino acid metabolism, lipid metabolism, and energy metabolism unveiled that the metabolic repercussions of this compound on zebrafish resulted in observable brain damage .

特性

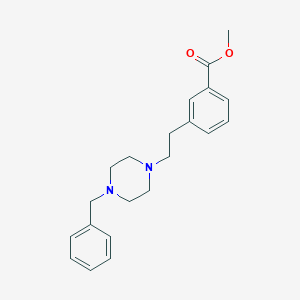

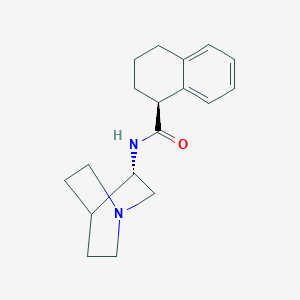

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)17(3)8-7-12-10-16-15-6-5-13(18-4)9-14(12)15/h5-6,9-11,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDOODBJFVUQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242114 | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96096-55-8 | |

| Record name | 5-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96096-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0P1807EUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)